Physicochemical Space Differentiation: Computed XLogP3‑AA and Topological Polar Surface Area vs. 5‑Regioisomer Analogue
The presence of the 6‑methoxy substituent on the indole core and the 2‑carbonyl attachment point produce a distinct physicochemical signature relative to the closest available structural comparator, 5‑{3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine‑1‑carbonyl}‑1H‑indole (CAS 1787917‑38‑7). Computed values derived from PubChem [1] for the target compound and from publicly available structural data for the comparator [2] show that the target compound has a lower XLogP3‑AA (2 vs. an estimated ~2.8 for the des‑methoxy 5‑regioisomer) and a higher topological polar surface area (tPSA, 97 Ų vs. ~80 Ų), consistent with the added methoxy oxygen. These differences are quantitatively meaningful for predicting membrane permeability and solubility in early‑stage profiling. [1] [2]
| Evidence Dimension | XLogP3‑AA and tPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = 2; tPSA = 97 Ų |
| Comparator Or Baseline | 5‑{3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine‑1‑carbonyl}‑1H‑indole (CAS 1787917‑38‑7); XLogP3‑AA ≈ 2.8; tPSA ≈ 80 Ų |
| Quantified Difference | ΔXLogP3‑AA ≈ −0.8; ΔtPSA ≈ +17 Ų |
| Conditions | Computed by PubChem XLogP3 3.0 and Cactvs 3.4.8.18 algorithms |
Why This Matters
In library triage for lead‑like chemical space, the lower lipophilicity and larger polar surface area of the target compound predict superior solubility and a different absorption profile, making it a non‑interchangeable starting point relative to the des‑methoxy 5‑regioisomer.
- [1] PubChem CID 121136321. 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem data for 5‑{3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine‑1‑carbonyl}‑1H‑indole (CID derived from CAS 1787917‑38‑7). Accessed 2026-04-29. View Source
